molecular formula C26H22N4O4S B2651456 N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-93-2

N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2651456
CAS No.: 536703-93-2
M. Wt: 486.55
InChI Key: LMACORUTLLDLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

One study detailed the characterization of an antiviral active molecule similar in structural complexity, employing vibrational spectroscopy techniques (Raman and Fourier transform infrared spectroscopy) complemented by ab initio calculations. This approach highlights the utility of such compounds in exploring inter and intra-molecular interactions, stability via stereo-electronic effects, and pharmacokinetic properties through in-silico docking against viruses (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

Research on the crystal structures of related compounds has provided insights into their molecular conformation, demonstrating the importance of intramolecular hydrogen bonding in stabilizing their structures. Such studies are crucial for understanding the molecular basis of the biological activity and designing more effective therapeutic agents (Subasri et al., 2016).

Synthesis and Characterization

Another aspect of research focuses on the synthesis and characterization of novel compounds, revealing their potential as antimicrobial agents. These studies underscore the significance of the structural modifications in enhancing the antimicrobial efficacy and provide a foundation for further pharmacological evaluation (Rehman et al., 2013).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of derivatives underscore the potential therapeutic applications of these compounds. By examining their ability to scavenge free radicals, such research contributes to the development of novel antioxidants for medical use (Gopi & Dhanaraju, 2020).

Molecular Docking and Pharmacological Evaluation

Studies involving the design, synthesis, and molecular docking analysis of related compounds for anti-inflammatory applications illustrate the integration of computational and experimental methodologies. This approach facilitates the identification of compounds with potential therapeutic benefits, optimizing their properties for enhanced biological activity (Al-Ostoot et al., 2020).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-17-12-13-21(34-2)20(14-17)27-22(31)15-35-26-29-23-18-10-6-7-11-19(18)28-24(23)25(32)30(26)16-8-4-3-5-9-16/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMACORUTLLDLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.